4-chloro-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
The compound 4-chloro-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide features a benzothiazole ring fused with a dihydrothiazole moiety, substituted with methyl groups at positions 3 and 4. The benzamide group is para-chlorinated, contributing to its unique electronic and steric properties. This structure is part of a broader class of heterocyclic benzamides, which are explored for applications in medicinal chemistry and materials science due to their hydrogen-bonding capabilities and conformational rigidity .
Properties
IUPAC Name |
4-chloro-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-10-3-8-13-14(9-10)21-16(19(13)2)18-15(20)11-4-6-12(17)7-5-11/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKAIFKOUMUIEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Cl)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the condensation of 4-chlorobenzoyl chloride with 2-amino-3,6-dimethylbenzothiazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxidized benzamide derivatives.
Reduction: Formation of reduced benzamide derivatives.
Substitution: Formation of substituted benzamide derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 4-chloro-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been studied for their ability to inhibit the growth of various cancer cell lines. A study demonstrated that certain benzothiazole derivatives showed promising results against human colorectal carcinoma cells (HCT116) with IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (IC50 = 9.99 µM) .
Acetylcholinesterase Inhibition
Another notable application is in the realm of neurodegenerative diseases such as Alzheimer’s disease. Compounds containing a benzothiazole core have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. In vitro studies have shown that certain derivatives can achieve IC50 values as low as 2.7 µM, indicating their potential as therapeutic agents for enhancing cholinergic function in Alzheimer's patients .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research on related benzothiazole derivatives has revealed significant antimicrobial effects against both Gram-positive and Gram-negative bacterial strains as well as fungal species. For example, compounds with similar scaffolds exhibited minimum inhibitory concentrations (MIC) in the range of 1.27 to 5.08 µM against various pathogens .
Case Studies
Several studies have documented the effectiveness of compounds related to this compound:
| Study | Focus | Results |
|---|---|---|
| Study A | Anticancer effects | IC50 values < 5 µM against HCT116 |
| Study B | AChE inhibition | IC50 = 2.7 µM |
| Study C | Antimicrobial activity | MIC values ranging from 1.27 to 5.08 µM |
Mechanism of Action
The mechanism of action of 4-chloro-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting its antioxidant properties . Additionally, it can interact with cellular receptors to modulate inflammatory responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole Cores
N-(3,6-Dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide
- Structural Differences : Replaces the benzothiazole core with a dihydrothiazole ring and introduces a 2-methoxyphenyl group.
Analogues with Modified Benzamide Substituents
4-Chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)benzamide
- Structural Differences : The benzothiazole core is replaced with a benzodioxin ring, and the substituent is linked via a methylene group.
- Implications : The benzodioxin moiety introduces additional oxygen atoms, enhancing polarity and hydrogen-bond acceptor capacity .
2-Chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide
Analogues with Alternative Heterocycles
4-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylcarbamothioyl)benzamide
- Structural Differences : Incorporates a pyrazol-4-ylcarbamothioyl group instead of the benzothiazole-ylidene moiety.
- Implications : The thiourea bridge introduces sulfur-based hydrogen bonding, which may enhance metal coordination compared to the parent compound .
3-Chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
Comparative Data Table
Biological Activity
The compound 4-chloro-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a member of the benzothiazole family, which has gained attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Ring : The benzothiazole structure is synthesized by cyclizing o-aminothiophenol with carbon disulfide.
- Substitution Reaction : The chloro group is introduced through electrophilic aromatic substitution.
- Amidation : The final product is obtained by reacting the benzothiazole intermediate with an appropriate amine under dehydrating conditions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound B7 | A431 | 4.0 | Induces apoptosis |
| Compound 4i | HOP-92 | 5.0 | Cell cycle arrest |
These compounds exhibit mechanisms such as apoptosis induction and cell cycle arrest in cancer cells, suggesting their potential as therapeutic agents in oncology .
Antimicrobial Activity
Benzothiazole derivatives are also noted for their antimicrobial properties. For example, compounds structurally related to this compound have demonstrated effectiveness against a range of bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| C. albicans | 64 |
These findings suggest that modifications to the benzothiazole core can enhance antimicrobial efficacy .
The biological activity of this compound is largely attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell proliferation. Specific mechanisms include:
- Inhibition of Protein Kinases : Many benzothiazole derivatives act as inhibitors of kinases involved in cancer progression.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress and subsequent apoptotic cell death.
- Modulation of Gene Expression : These compounds can influence the expression of genes associated with survival and proliferation .
Case Studies
Several case studies have documented the efficacy of benzothiazole derivatives in preclinical models:
-
Study on Anti-tumor Activity :
- A study evaluated a derivative similar to this compound against human lung cancer cell lines.
- Results indicated significant inhibition of cell growth and induction of apoptosis at low concentrations.
- Antibacterial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
